An In-depth Technical Guide to the Core Basic Properties of 5-Methylazepan-4-ol Hydrochloride
An In-depth Technical Guide to the Core Basic Properties of 5-Methylazepan-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals. Its inherent three-dimensional structure and conformational flexibility allow for nuanced interactions with biological targets, making it a cornerstone in modern medicinal chemistry. This guide provides a comprehensive examination of the anticipated basic properties of 5-Methylazepan-4-ol hydrochloride, a specific substituted azepane. Due to the limited availability of direct experimental data for this particular isomer, this document leverages established principles of organic chemistry and draws comparative insights from closely related analogs, such as 3-Methylazepan-4-ol hydrochloride and 1-Methylazepan-4-one hydrochloride. We will delve into its structural features, predict its physicochemical properties, outline potential synthetic strategies, and describe robust protocols for its characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel azepane derivatives in drug discovery and development.
Introduction to the Azepane Scaffold
The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a key structural component in numerous natural products and synthetic molecules with significant pharmacological activities.[1] Unlike their five- and six-membered counterparts (pyrrolidine and piperidine), the seven-membered azepane ring possesses greater conformational flexibility, which can be pivotal for its biological activity.[2] This flexibility allows molecules containing this scaffold to adopt various three-dimensional arrangements, enabling them to bind optimally with diverse biological targets.[3]
The introduction of substituents onto the azepane ring, such as methyl and hydroxyl groups, allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This strategic substitution can influence a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity.[2] Notable examples of drugs containing the azepane substructure include the antihistamine Azelastine and the oral hypoglycemic agent Tolazamide, highlighting the therapeutic importance of this heterocyclic system.[2]
This guide focuses on 5-Methylazepan-4-ol hydrochloride, a specific derivative for which detailed public data is scarce. The following sections will therefore provide a predictive and comparative analysis based on established chemical principles and data from its isomers and related compounds.
Structural and Physicochemical Properties
The structure of 5-Methylazepan-4-ol hydrochloride incorporates a hydrophilic alcohol group and a basic secondary amine, which is protonated in its hydrochloride salt form. The methyl group introduces a small lipophilic component. The relative stereochemistry between the hydroxyl and methyl groups (cis or trans) will significantly influence the molecule's conformation and properties.
Predicted and Comparative Physicochemical Data
| Property | 3-Methylazepan-4-ol hydrochloride | 1-Methylazepan-4-one hydrochloride | Predicted for 5-Methylazepan-4-ol hydrochloride |
| CAS Number | 1823315-42-9[4] | 19869-42-2 | Not Available |
| Molecular Formula | C₇H₁₆ClNO[4] | C₇H₁₄ClNO[5] | C₇H₁₆ClNO |
| Molecular Weight | 165.66 g/mol [4] | 163.65 g/mol [6] | 165.66 g/mol |
| Physical Form | Solid (predicted) | Solid | Likely a crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Soluble in water. | Highly probable water solubility due to the hydrochloride salt and hydroxyl group. |
| pKa | The pKa of the protonated amine is predicted to be in the range of 9-11, typical for cyclic secondary amines. | The pKa of the protonated amine is predicted to be around 8.56.[7] | Expected to be in the 9-11 range, similar to other cyclic amino alcohols. |
| LogP (Predicted) | 0.7886[4] | - | Likely to be < 1, indicating hydrophilicity. |
Note: The properties for 5-Methylazepan-4-ol hydrochloride are predictive and should be confirmed experimentally.
Conformational Analysis
The azepane ring is known to exist in non-planar chair and boat conformations.[8] The specific conformation of 5-Methylazepan-4-ol will be influenced by the stereochemical relationship of the methyl and hydroxyl groups and the steric hindrance between substituents. A single fluorine atom has been shown to bias the azepane ring to one major conformation, and similar effects can be anticipated with other substituents.[9] Understanding the preferred conformation is crucial as it dictates the spatial orientation of the functional groups, which is critical for receptor binding.
Synthetic Strategies
The synthesis of substituted azepanes can be challenging due to the entropic and enthalpic barriers to forming a seven-membered ring.[10] However, several robust methods have been developed. A plausible synthetic route to 5-Methylazepan-4-ol would likely involve the construction of the azepane ring followed by functional group manipulation, or the cyclization of a pre-functionalized linear precursor.
Potential Synthetic Pathway
A logical approach would be the reduction of a corresponding methyl-substituted azepan-4-one. The synthesis could, therefore, begin with the creation of a 5-methylazepan-4-one intermediate, which can then be reduced to the desired amino alcohol.
Figure 1. A potential synthetic workflow for 5-Methylazepan-4-ol hydrochloride.
This pathway leverages well-established reactions in organic synthesis. The final reduction step would likely produce a mixture of cis and trans diastereomers, which would require separation and characterization.
Experimental Characterization Protocols
For a novel compound like 5-Methylazepan-4-ol hydrochloride, a thorough experimental characterization is essential to confirm its structure and purity.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The spectrum should confirm the number of unique protons, their chemical environments, and their coupling patterns. Key signals would include the methyl doublet, the methine proton adjacent to the hydroxyl group, and the various methylene protons of the azepane ring.
-
¹³C NMR : A ¹³C NMR spectrum will show the number of unique carbon atoms. The chemical shifts will be indicative of the carbon types (methyl, methylene, methine, and the carbon bearing the hydroxyl group).[11]
-
2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
-
-
Infrared (IR) Spectroscopy :
-
Prepare a sample as a KBr pellet or a thin film.
-
The IR spectrum should show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch of the ammonium salt (broad, ~2400-2800 cm⁻¹), and C-H stretches (~2850-2960 cm⁻¹).
-
-
Mass Spectrometry (MS) :
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion, which will confirm the elemental composition (C₇H₁₆ClNO).
-
Physicochemical Property Determination
-
Melting Point :
-
The melting point should be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.
-
-
Solubility :
-
Qualitative solubility can be assessed by adding small amounts of the compound to various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexanes) at room temperature.
-
Quantitative solubility can be determined using methods such as the shake-flask method followed by concentration measurement via HPLC or UV-Vis spectroscopy.
-
-
pKa Determination :
-
The pKa of the protonated amine can be determined by potentiometric titration.
-
A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored. The pKa is the pH at the half-equivalence point.
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Figure 2. Workflow for the experimental characterization of the compound.
Potential Applications and Biological Activity
While the specific biological activity of 5-Methylazepan-4-ol hydrochloride is unknown, the azepane scaffold is present in many compounds with a wide range of therapeutic applications.[1]
-
CNS Activity : Many azepane derivatives exhibit activity in the central nervous system. For instance, certain analogs have been investigated as 5-HT₂A/5-HT₂C receptor agonists with pro-cognitive properties.[12]
-
Enzyme Inhibition : The natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C.[2] Additionally, substituted 2-oxo-azepane derivatives have been identified as potent gamma-secretase inhibitors, which are of interest in Alzheimer's disease research.[13]
-
Antihistamines : The well-known drug Azelastine is a potent H1 histamine receptor antagonist built upon a substituted azepane core.[2] The synthesis of Azelastine often involves intermediates like 1-Methylazepan-4-one hydrochloride.[14]
Given these precedents, 5-Methylazepan-4-ol hydrochloride could serve as a valuable building block for the synthesis of new chemical entities targeting a variety of biological pathways. Its specific substitution pattern may offer a unique pharmacological profile compared to other azepane derivatives.
Safety and Handling
As a hydrochloride salt of an amino alcohol, 5-Methylazepan-4-ol hydrochloride should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[15] Avoid contact with skin and eyes.[16]
-
Storage : Store in a tightly sealed container in a cool, dry place.[4]
-
Toxicity : While specific toxicity data is unavailable, related compounds are listed as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Standard safe laboratory practices should be followed.
Conclusion
5-Methylazepan-4-ol hydrochloride represents an intriguing, albeit under-characterized, member of the pharmacologically significant azepane family. While direct experimental data remains elusive, a comprehensive understanding of its likely physicochemical properties, synthetic accessibility, and potential biological relevance can be constructed through a careful analysis of its structural analogs. This technical guide provides a foundational framework for researchers, outlining the predicted properties and offering detailed protocols for the synthesis and characterization of this and similar molecules. The continued exploration of substituted azepanes is a promising avenue for the discovery of novel therapeutics, and this guide serves as a valuable resource for those venturing into this rich area of chemical space.
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